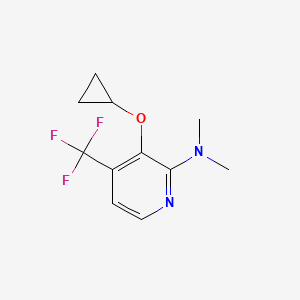
3-Cyclopropoxy-4-ethyl-5-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-ethyl-5-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a pyridine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-ethyl-5-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and ethyl groups. One common method involves the halogenation of pyridine at the desired position using iodine and a suitable catalyst. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, while the ethyl group can be added through an alkylation reaction .
Chemical Reactions Analysis
3-Cyclopropoxy-4-ethyl-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Scientific Research Applications
3-Cyclopropoxy-4-ethyl-5-iodopyridine is used extensively in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various biologically active molecules and pharmaceuticals. In medicinal chemistry, it is used to develop new drugs with potential therapeutic applications. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The specific mechanism of action of 3-Cyclopropoxy-4-ethyl-5-iodopyridine depends on its application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved vary depending on the specific context of its use.
Comparison with Similar Compounds
3-Cyclopropoxy-4-ethyl-5-iodopyridine can be compared to other iodopyridine derivatives, such as:
2-Iodopyridine: Similar in structure but with the iodine atom at the second position.
3-Iodopyridine: The iodine atom is at the third position, and it is used in the synthesis of pyridine alkaloids and other biologically active compounds.
4-Cyclopropoxy-3-ethyl-5-iodopyridine: Similar to this compound but with different substitution patterns.
These comparisons highlight the unique substitution pattern of this compound, which can influence its reactivity and applications in research and development.
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-ethyl-5-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-8-9(11)5-12-6-10(8)13-7-3-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
CQZYUBAQXFEOJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


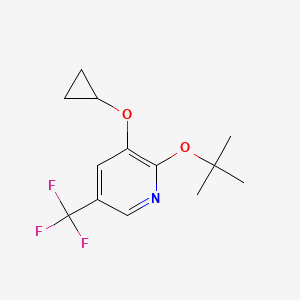
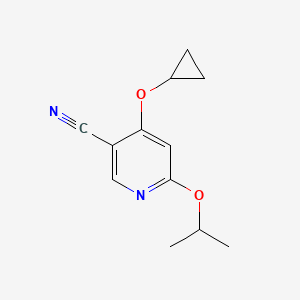
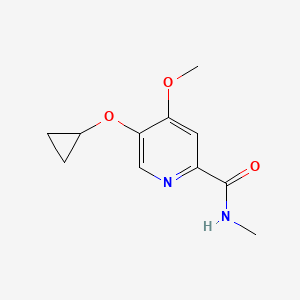
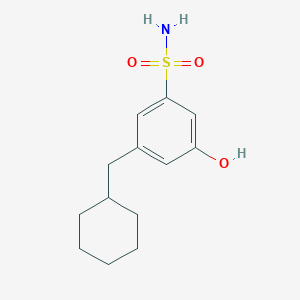
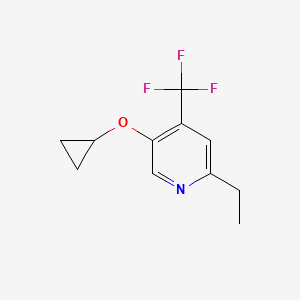

![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)

